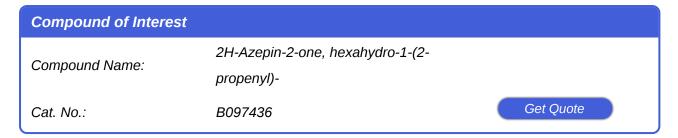


## Spectroscopic Profile of N-allyl-ε-caprolactam: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for N-allyl-ε-caprolactam (also known as 1-allyl-azepan-2-one), a key monomer in the synthesis of functionalized polymers. This document collates available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering a centralized resource for the characterization of this compound. Detailed experimental protocols are provided to ensure reproducibility, and logical workflows are visualized to aid in data interpretation.

### **Spectroscopic Data**

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of N-allyl-ε-caprolactam.

#### **Nuclear Magnetic Resonance (NMR) Spectroscopy**

Table 1: <sup>1</sup>H NMR Spectroscopic Data for N-allyl-\varepsilon-caprolactam



| Chemical Shift<br>(δ) ppm | Multiplicity | Coupling<br>Constant (J)<br>Hz | Number of<br>Protons   | Assignment                            |
|---------------------------|--------------|--------------------------------|--|---------------------------------------|
| 5.76                      | ddt          | 16.8, 10.4, 6.0                | 1H   | N-CH <sub>2</sub> -CH=CH <sub>2</sub> |
| 5.15 - 5.19               | m            | 1H                             | N-CH2-CH=CHH   | _                                     |
| 5.12 - 5.14               | m            | 1H                             | N-CH2-CH=CHH   |                                       |
| 4.01                      | ddd          | 6.0, 1.4, 1.4                  | 2H   | N-CH <sub>2</sub> -CH=CH <sub>2</sub> |
| 3.29 - 3.31               | m            | 2H                             | N-CH <sub>2</sub> -CH <sub>2</sub> -   |                                       |
| 2.53 - 2.56               | m            | 2H                             | -CO-CH <sub>2</sub> -  |                                       |
| 1.60 - 1.74               | m            | 6H                             | -CH <sub>2</sub> -<br>CH <sub>2</sub> CH <sub>2</sub> CH <sub>2</sub> -<br>CH <sub>2</sub> - | _                                     |

Source: Eur. J. Org. Chem. 2008, Supporting Information[1]

Note: As of the latest search, specific published <sup>13</sup>C NMR data for N-allyl-ε-caprolactam was not available in the cited literature.

#### Infrared (IR) Spectroscopy

Note: As of the latest search, a specific published IR spectrum for N-allyl-\varepsilon-caprolactam was not available in the cited literature. General characteristic absorption bands for similar structures would be expected around:

- ~1630 cm<sup>-1</sup> (C=O, amide I band)
- ~1645 cm<sup>-1</sup> (C=C, vinyl stretch)
- ~3080 cm<sup>-1</sup> (=C-H stretch)
- ~2850-2950 cm<sup>-1</sup> (C-H stretch, aliphatic)

### **Mass Spectrometry (MS)**



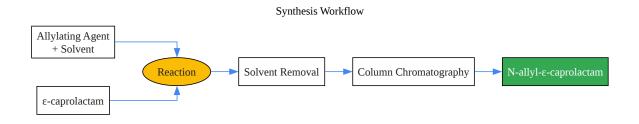
Note: As of the latest search, specific published mass spectrometry data for N-allyl- $\epsilon$ -caprolactam was not available in the cited literature. The expected molecular weight is 153.22 g/mol . A low-resolution mass spectrum would likely show the molecular ion peak [M]<sup>+</sup> at m/z = 153.

## **Experimental Protocols**

The following sections detail the methodologies for the synthesis and spectroscopic characterization of N-allyl-ε-caprolactam.

### Synthesis of N-allyl-ε-caprolactam

N-allyl- $\epsilon$ -caprolactam was prepared from  $\epsilon$ -caprolactam.[1] While the full detailed protocol from the primary literature is extensive, a general summary is as follows:  $\epsilon$ -caprolactam (10.62 g, 94 mmol) is reacted with an allylating agent in an appropriate solvent. After the reaction is complete, the solvent is removed, and the resulting residue is purified by column chromatography on silica gel to yield the N-allylamide product.[1]



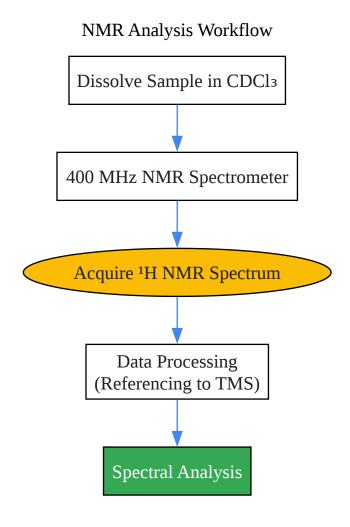
Click to download full resolution via product page

Synthesis of N-allyl-ε-caprolactam.

#### NMR Spectroscopy Protocol

The ¹H NMR spectrum was recorded on a 400 MHz spectrometer. The sample was dissolved in deuterated chloroform (CDCl₃). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.





Click to download full resolution via product page

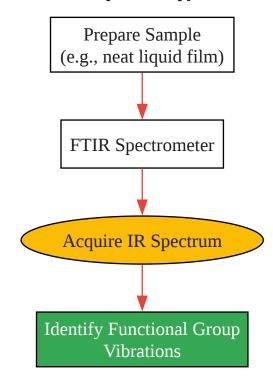
<sup>1</sup>H NMR Experimental Workflow.

### **IR and MS Spectroscopy Protocols**

As specific experimental details for IR and MS analysis of N-allyl-ε-caprolactam were not available in the reviewed literature, generalized workflows are presented below based on standard laboratory practices.



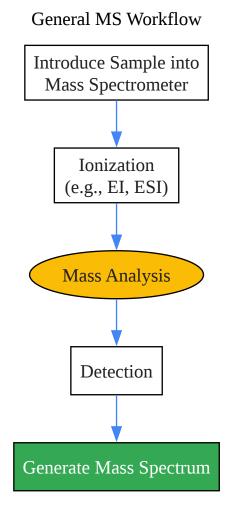
#### General IR Spectroscopy Workflow



Click to download full resolution via product page

General IR Spectroscopy Workflow.





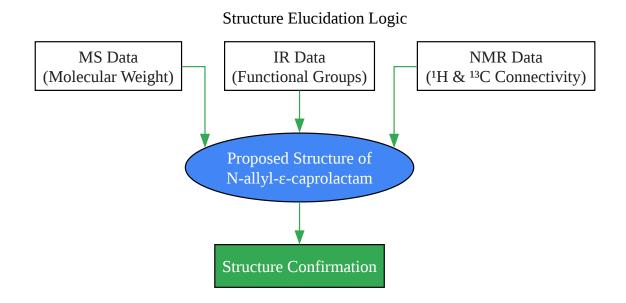
Click to download full resolution via product page

General Mass Spectrometry Workflow.

# Logical Relationships in Spectroscopic Data Interpretation

The structural elucidation of N-allyl- $\epsilon$ -caprolactam from its spectroscopic data follows a logical progression.





Click to download full resolution via product page

Data Integration for Structural Confirmation.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. epsilon-CAPROLACTONE | C6H10O2 | CID 10401 PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Spectroscopic Profile of N-allyl-ε-caprolactam: A
  Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
  [https://www.benchchem.com/product/b097436#spectroscopic-data-of-n-allyl-caprolactam-nmr-ir-ms]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com